Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound’s unique structure allows it to be used in various applications, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach for treating various diseases.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate hydrochloride
Uniqueness
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to function effectively as a semi-flexible linker in PROTAC® development. This flexibility is crucial for optimizing the 3D orientation of the degrader and enhancing the formation of the ternary complex, thereby improving the efficiency of targeted protein degradation .
Properties
Molecular Formula |
C13H26ClN3O3 |
---|---|
Molecular Weight |
307.82 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethylcarbamoyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-8-4-10(5-9-16)11(17)15-7-6-14;/h10H,4-9,14H2,1-3H3,(H,15,17);1H |
InChI Key |
YMFHLFRRQTWDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCN.Cl |
Origin of Product |
United States |
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